An In-depth Technical Guide to the Synthesis and Characterization of Tributylphenoxystannane
An In-depth Technical Guide to the Synthesis and Characterization of Tributylphenoxystannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tributylphenoxystannane, a significant organotin compound. The document details established synthetic protocols, thorough characterization methodologies, and presents key analytical data in a structured format to support research and development activities in medicinal chemistry and material science.
Synthesis of Tributylphenoxystannane
Tributylphenoxystannane can be effectively synthesized through two primary methods: the reaction of tributyltin chloride with phenol in the presence of a base, or the reaction of bis(tributyltin) oxide with phenol.
Method 1: From Tributyltin Chloride and Phenol
This method involves the deprotonation of phenol by a base, typically a tertiary amine like triethylamine, followed by nucleophilic substitution at the tin center of tributyltin chloride. The triethylammonium chloride byproduct is subsequently removed by filtration.
Experimental Protocol:
In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), a solution of phenol (1.0 equivalent) and triethylamine (1.1 equivalents) is prepared in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF). To this stirred solution, tributyltin chloride (1.0 equivalent) is added dropwise at room temperature. The reaction mixture is then stirred for a specified period, typically ranging from 2 to 12 hours, during which the formation of a white precipitate (triethylammonium chloride) is observed. Upon completion of the reaction, the precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product. Purification is typically achieved by vacuum distillation or chromatography to afford pure tributylphenoxystannane.
Method 2: From Bis(tributyltin) Oxide and Phenol
This synthesis route involves the reaction of bis(tributyltin) oxide with phenol, which proceeds with the elimination of water. To drive the reaction to completion, the water is typically removed azeotropically using a Dean-Stark apparatus.
Experimental Protocol:
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, bis(tributyltin) oxide (0.5 equivalents) and phenol (1.0 equivalent) are dissolved in a solvent that forms an azeotrope with water, such as toluene or benzene. The reaction mixture is heated to reflux, and the water generated is collected in the Dean-Stark trap. The reaction is monitored by observing the cessation of water collection. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield tributylphenoxystannane.
Reaction Yields:
| Method | Typical Yield | Reference |
| From Tributyltin Chloride and Phenol | >80% | [1] |
| From Bis(tributyltin) Oxide and Phenol | High |
Characterization of Tributylphenoxystannane
The structural integrity and purity of the synthesized tributylphenoxystannane are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of tributylphenoxystannane, providing detailed information about the hydrogen, carbon, and tin environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for both the tributyl and the phenoxy moieties. The aromatic protons of the phenoxy group typically appear as multiplets in the downfield region. The protons of the butyl groups attached to the tin atom show a series of multiplets in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The chemical shifts of the butyl carbons are characteristic of a tributyltin group, while the aromatic carbons of the phenoxy group resonate in the expected downfield region.
¹¹⁹Sn NMR Spectroscopy: The tin-119 NMR spectrum is particularly informative for determining the coordination environment of the tin atom. For tributylphenoxystannane, a single resonance is typically observed in the chemical shift range indicative of a four-coordinate, tetrahedral tin center.[1]
Table of NMR Data for Tributylphenoxystannane:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.20 - 6.80 | m | - | Phenyl H |
| 1.65 - 1.45 | m | - | Sn-CH₂-CH₂ -CH₂-CH₃ | |
| 1.40 - 1.20 | m | - | Sn-CH₂-CH₂-CH₂ -CH₃ | |
| 1.15 - 0.95 | t | ~7.3 | Sn-CH₂ -CH₂-CH₂-CH₃ | |
| 0.90 | t | ~7.3 | Sn-CH₂-CH₂-CH₂-CH₃ | |
| ¹³C | ~163 | s | - | C-O (ipso-carbon) |
| ~129 | s | - | Phenyl C-H (para) | |
| ~121 | s | - | Phenyl C-H (ortho) | |
| ~119 | s | - | Phenyl C-H (meta) | |
| ~29.1 | s | - | Sn-CH₂-CH₂ -CH₂-CH₃ | |
| ~27.3 | s | - | Sn-CH₂-CH₂-CH₂ -CH₃ | |
| ~16.5 | s | - | Sn-CH₂ -CH₂-CH₂-CH₃ | |
| ~13.7 | s | - | Sn-CH₂-CH₂-CH₂-CH₃ | |
| ¹¹⁹Sn | ~120 | s | - | Sn |
Note: Specific chemical shifts can vary depending on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the characteristic vibrational modes of the functional groups present in tributylphenoxystannane. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the phenol starting material is a key indicator of successful synthesis.
Table of Characteristic IR Absorptions for Tributylphenoxystannane:
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3060 - 3030 | ν(C-H) aromatic | Aromatic C-H stretching |
| 2955 - 2850 | ν(C-H) aliphatic | Aliphatic C-H stretching of the butyl groups |
| ~1590, ~1485 | ν(C=C) aromatic | Aromatic ring C=C stretching |
| ~1250 | ν(C-O) | Aryl C-O stretching |
| ~530 | ν(Sn-C) | Tin-carbon stretching |
| ~460 | ν(Sn-O) | Tin-oxygen stretching |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of tributylphenoxystannane and to study its fragmentation pattern, which can provide further structural confirmation. The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. Due to the isotopic distribution of tin, the molecular ion peak will be accompanied by a characteristic pattern of satellite peaks.
Expected Fragmentation Pattern:
The fragmentation of tributylphenoxystannane in the mass spectrometer is expected to involve the loss of butyl radicals and the phenoxy group from the tin center.
Table of Expected Major Fragments in the Mass Spectrum of Tributylphenoxystannane:
| m/z (for ¹²⁰Sn) | Fragment Ion | Description |
| 384 | [C₁₈H₃₂OSn]⁺ | Molecular Ion (M⁺) |
| 327 | [(C₄H₉)₂SnOPh]⁺ | Loss of a butyl radical (•C₄H₉) |
| 270 | [(C₄H₉)SnOPh]⁺ | Loss of two butyl radicals |
| 213 | [SnOPh]⁺ | Loss of three butyl radicals |
| 291 | [(C₄H₉)₃Sn]⁺ | Cleavage of the Sn-O bond |
| 57 | [C₄H₉]⁺ | Butyl cation |
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of tributylphenoxystannane from tributyltin chloride and phenol.
Caption: Synthesis workflow for tributylphenoxystannane.
Characterization Logic
The following diagram illustrates the logical relationship between the characterization techniques used to confirm the structure and purity of the synthesized tributylphenoxystannane.
Caption: Logic of characterization for tributylphenoxystannane.
